3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine
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Overview
Description
3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine is a heterocyclic compound with a molecular formula of C10H6ClN5 and a molecular weight of 231.64 g/mol . This compound is characterized by the presence of a pyrazolo[1,5-b]pyridazine core structure, which is substituted with a 2-chloropyrimidin-4-yl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine typically involves the reaction of pyrazolo[1,5-b]pyridazine with 2-chloropyrimidine under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazolo[1,5-b]pyridazine attacks the chlorinated carbon of the 2-chloropyrimidine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloropyrimidin-4-yl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Cyclization Reactions: The pyrazolo[1,5-b]pyridazine core can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation may produce a pyridazine oxide .
Scientific Research Applications
3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as receptors or ion channels, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the position and nature of substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.
Indol-2-ylpyrazolo[3,4-b]pyridine: This compound features an indole ring fused to the pyrazolo[3,4-b]pyridine core.
Uniqueness
3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloropyrimidin-4-yl group enhances its reactivity and potential for further functionalization . Additionally, its ability to inhibit specific enzymes and interact with various molecular targets makes it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-10-12-5-3-8(15-10)7-6-14-16-9(7)2-1-4-13-16/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYAWYSEOPIBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)C3=NC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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